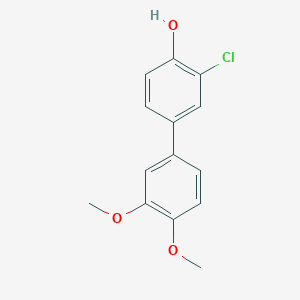

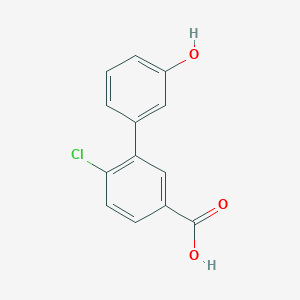

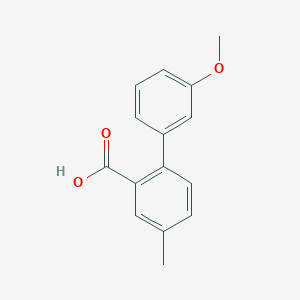

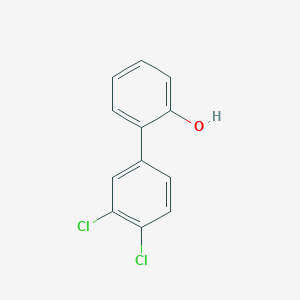

2-(3,4-Dichlorophenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Impact and Biodegradation

2-(3,4-Dichlorophenyl)phenol, belonging to the class of chlorophenols, has been recognized for its environmental significance, particularly in the context of biodegradation and toxicity. Chlorophenols, including 2-(3,4-Dichlorophenyl)phenol, are known for their moderate to considerable toxic effects on mammalian and aquatic life. However, their persistence in the environment can be variable, largely depending on the presence of adapted microflora capable of biodegrading these compounds. The environmental fate of chlorophenols is thus influenced by microbial action, which can moderate their persistence and mitigate potential toxic effects, especially in aquatic environments where these compounds exert a strong organoleptic impact (Krijgsheld & Van Der Gen, 1986).

Sorption Characteristics

The interaction of 2-(3,4-Dichlorophenyl)phenol with soil and organic matter through sorption processes significantly influences its mobility and bioavailability in the environment. Understanding the sorption behavior of such chlorophenols is crucial for assessing their environmental impact, especially in relation to soil and water pollution. Studies indicate that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, including 2-(3,4-Dichlorophenyl)phenol, highlighting the complex dynamics governing the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).

Toxicological Perspectives

From a toxicological standpoint, the exposure to chlorophenols such as 2-(3,4-Dichlorophenyl)phenol is associated with a range of health effects. These compounds have been studied for their endocrine-disrupting capabilities, impacting reproductive and immune systems in both humans and wildlife. The presence of chlorophenols in various environmental matrices, including water bodies and soil, necessitates a thorough understanding of their health implications, with a focus on mitigating exposure and enhancing biodegradation strategies to prevent adverse effects (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).

Mechanism of Action

Target of Action

2-(3,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol Similar compounds like 2,4-dichlorophenoxyacetic acid, a derivative of phenol, are known to target broadleaf weeds by inducing uncontrolled growth .

Mode of Action

It’s structurally similar compound, 2,4-dichlorophenoxyacetic acid, acts as a synthetic auxin (a type of plant hormone) that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

For instance, 2,4-Dichlorophenol, a related compound, has been shown to undergo efficient degradation in water through sequential electrocatalytic reduction and oxidation .

Pharmacokinetics

It’s structurally similar compound, 2,4-dichlorophenol, is known to be readily absorbed through the skin in its liquid (molten) state .

Result of Action

Related compounds like 2,4-dichlorophenol have been associated with kidney failure, liver failure, and failure of various other organs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)phenol. For instance, a study on the degradation of 2,4-Dichlorophenol in water found that the removal efficiency of the compound could reach 96.76% under optimal conditions of pH, temperature, and ammonium nitrate concentration . Furthermore, the presence of free-chloride in the culture medium had a significant impact on the catabolism of 2,4-dichlorophenol .

properties

IUPAC Name |

2-(3,4-dichlorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBCSYQCWKGOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653516 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)phenol | |

CAS RN |

209613-97-8 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.